![molecular formula C17H18ClNOS B4967075 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide CAS No. 5728-56-3](/img/structure/B4967075.png)
2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide
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Overview
Description
2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide, also known as CDPDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and their inhibition by 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide may explain its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and various chronic diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in laboratory experiments is its relative ease of synthesis. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in laboratory experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide. One potential area of study is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide and its potential as an anticancer agent. Finally, the development of novel formulations of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide with improved solubility and bioavailability may also be an area of future research.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-chlorobenzylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCHBPXDWXTYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386540 |
Source
|
Record name | 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide | |
CAS RN |
5728-56-3 |
Source
|
Record name | 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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